4-butoxy-N-(2-chlorophenyl)benzamide
Description
4-Butoxy-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzoyl moiety and a 2-chlorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₈ClNO₂, with a molecular weight of 303.78 g/mol. The compound’s structure combines lipophilic (butoxy) and electron-withdrawing (2-chlorophenyl) groups, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-butoxy-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMGHUUJOBQYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-chlorophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-butoxy-N-(2-chlorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-butoxybenzoic acid.
Reduction: 4-butoxy-N-(2-chlorophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(2-chlorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Quin-C1 (4-Butoxy-N-[2-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydroquinazolin-3-Yl]Benzamide)
- Structure : Incorporates a quinazoline ring and 4-methoxyphenyl group.
- Activity : Acts as a selective FPR2 agonist, inducing chemotaxis and calcium mobilization in neutrophils. However, it exhibits lower efficacy than the peptide agonist WKYMVm .
VU0040237 (4-Butoxy-N-(2-Fluorophenyl)Benzamide)
- Structure : Replaces the 2-chlorophenyl group with a 2-fluorophenyl moiety.
- Activity : Functions as a positive allosteric modulator (PAM) of mGluR5 with an EC₅₀ of 33 nM . The smaller, more electronegative fluorine atom likely improves receptor fit compared to chlorine .
- SAR Insight : Fluorine’s reduced steric bulk may enhance potency, suggesting chlorine’s larger size in the target compound could limit mGluR5 affinity.
VU0357121 (4-Butoxy-N-(2,4-Difluorophenyl)Benzamide)
- Structure : Features two fluorine atoms (2,4-difluorophenyl).
- Activity : Shows reduced potency (EC₅₀ = 1.3 μM) compared to VU0040237, indicating that additional fluorination may hinder binding due to steric or electronic effects .
Antitumor Benzamide (N-[2-(1H-Benzoimidazol-2-Yl)-Phenyl]-4-Butoxy-Benzamide)
- Structure : Replaces the 2-chlorophenyl group with a benzoimidazole-containing aryl group.
- Activity : Demonstrates antitumor effects, highlighting how bulky, heterocyclic substituents can shift therapeutic focus from neurological targets (e.g., mGluR5) to oncology .
Antimicrobial Thiazolidinone Derivatives (N-(2-(4-Chlorophenyl)-4-Oxothiazolidin-3-Yl Benzamide)
- Structure: Utilizes a thiazolidinone ring instead of a benzamide backbone.
- Activity: Exhibits antimicrobial effects against gram-positive bacteria and fungi. Electron-donating groups (e.g., -OH, -OCH₃) enhance activity, whereas electron-withdrawing groups (e.g., -NO₂) reduce efficacy .
- Contrast : The 2-chlorophenyl group in the target compound, being electron-withdrawing, may be less favorable in antimicrobial contexts compared to methoxy or hydroxyl analogs.
Physicochemical Properties
| Compound | Molecular Formula | logP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| 4-Butoxy-N-(2-chlorophenyl)benzamide | C₁₇H₁₈ClNO₂ | ~4.01* | 3 | 2-Chlorophenyl, butoxy |
| 4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide | C₁₇H₂₁NO₂S | 4.01 | 3 | Thiophen-2-ylethyl |
| VU0040237 | C₁₇H₁₈FNO₂ | - | 3 | 2-Fluorophenyl |
| Quin-C1 | C₂₅H₂₃ClN₂O₄ | - | 5 | Quinazoline, 4-methoxyphenyl |
Key Research Findings
Substituent Electronics :
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance receptor binding in neurological targets (e.g., mGluR5) but may reduce antimicrobial efficacy .
- Bulky substituents (e.g., benzoimidazole) shift activity to antitumor applications .
Structural Flexibility :
- Heterocyclic cores (e.g., thiazole, quinazoline) introduce new binding motifs but complicate synthesis compared to simple benzamides .
Potency Trends :
- Fluorine substitution (VU0040237) improves mGluR5 PAM potency over chlorine, but dichlorination or difluorination reduces efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
